molecular formula C15H12ClN3O2 B11286732 5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide

5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11286732
M. Wt: 301.73 g/mol
InChI Key: LHVBAUKOGAIMJE-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. The compound features a pyrazole ring substituted with a 4-chlorophenyl group and a furan-2-ylmethyl group, making it a molecule of interest due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution with 4-chlorophenyl group: The pyrazole ring is then subjected to electrophilic aromatic substitution to introduce the 4-chlorophenyl group.

    Attachment of the furan-2-ylmethyl group: This step involves the reaction of the substituted pyrazole with furan-2-ylmethyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide: Lacks the furan-2-ylmethyl group.

    N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide: Lacks the 4-chlorophenyl group.

    5-(4-methylphenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide: Substitutes the chlorine atom with a methyl group.

Uniqueness

The presence of both the 4-chlorophenyl and furan-2-ylmethyl groups in 5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide imparts unique chemical and biological properties, making it distinct from similar compounds. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C15H12ClN3O2/c16-11-5-3-10(4-6-11)13-8-14(19-18-13)15(20)17-9-12-2-1-7-21-12/h1-8H,9H2,(H,17,20)(H,18,19)

InChI Key

LHVBAUKOGAIMJE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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